

# Spectroscopic Profile of (E)-10-Dodecenyl Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	(E)-10-Dodecenyl acetate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **(E)-10-dodecenyl acetate**, a significant insect pheromone component. The document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. Included are comprehensive data tables, detailed experimental protocols for acquiring such spectra, and a workflow diagram for pheromone analysis, designed to assist researchers in the identification and characterization of this and similar semiochemicals.

### **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **(E)-10-dodecenyl acetate**, providing a quantitative reference for researchers.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The <sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the carbon-hydrogen framework of **(E)-10-dodecenyl acetate**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **(E)-10-Dodecenyl Acetate** 



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
5.39-5.43	m	-	CH=CH
4.05	t	6.8	CH₂O
2.05	S	-	CH₃CO
1.97	m	-	CH₂CH=
1.73	m	-	CH <sub>3</sub> (on double bond)
1.57-1.65	m	-	CH <sub>2</sub>
1.28	m	-	(CH <sub>2</sub> )n

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **(E)-10-Dodecenyl Acetate** 



Chemical Shift (δ, ppm)	Assignment
171.2	C=O
131.6	CH=
124.5	=CH
64.6	CH <sub>2</sub> O
32.6	CH <sub>2</sub>
29.6	CH <sub>2</sub>
29.4	CH <sub>2</sub>
29.4	CH <sub>2</sub>
29.2	CH <sub>2</sub>
29.1	CH <sub>2</sub>
28.6	CH <sub>2</sub>
26.8	CH <sub>2</sub>
21.0	CH₃CO
17.9	CH₃ (on double bond)

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 3: Mass Spectrometry Data for (E)-10-Dodecenyl Acetate



m/z	Relative Intensity (%)	Assignment
226	0	[M] <sup>+</sup> (Molecular Ion)
166	11.7	[M - CH₃COOH]+
137	3.43	
124	6.4	_
110	11.7	
109	11.7	_
96	26.5	_
82	56.0	
68	75.5	_
55	80.4	_
43	100	[CH₃CO] <sup>+</sup>
29	20.6	

## Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **(E)-10-dodecenyl acetate** is not readily available in public repositories, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 4: Expected Infrared Absorption Bands for (E)-10-Dodecenyl Acetate



Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
~3010	Medium	C-H stretch	=C-H (alkene)
2925, 2855	Strong	C-H stretch	C-H (alkane)
~1740	Strong	C=O stretch	Ester
~1670	Weak	C=C stretch	Alkene (trans)
~1235	Strong	C-O stretch	Acetate
~965	Medium	C-H bend (out-of- plane)	trans-alkene

# **Experimental Protocols**

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

### **NMR Spectroscopy**

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Materials:

- (E)-10-Dodecenyl acetate sample
- Deuterated chloroform (CDCl<sub>3</sub>)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

#### Procedure:



- Sample Preparation: Dissolve approximately 5-10 mg of (E)-10-dodecenyl acetate in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the CDCl<sub>3</sub>.
  - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
  - Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence.
  - Typical parameters for a 300 MHz spectrometer:
    - Pulse width: ~30°
    - Acquisition time: 2-3 seconds
    - Relaxation delay: 1-2 seconds
    - Number of scans: 16-64
- <sup>13</sup>C NMR Acquisition:
  - Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence.
  - Typical parameters for a 75 MHz spectrometer:
    - Pulse width: ~30-45°
    - Acquisition time: 1-2 seconds



- Relaxation delay: 2-5 seconds
- Number of scans: 1024 or more, depending on sample concentration.
- · Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the resulting spectra.
  - Calibrate the chemical shift scale using the residual solvent peak (CDCl<sub>3</sub>:  $\delta H = 7.26$  ppm,  $\delta C = 77.16$  ppm).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.
  - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

### **Gas Chromatography-Mass Spectrometry (GC-MS)**

Objective: To separate **(E)-10-dodecenyl acetate** from any impurities and obtain its mass spectrum for identification and fragmentation analysis.

#### Materials:

- (E)-10-dodecenyl acetate sample
- Hexane (or other suitable volatile solvent)
- GC vials with caps
- Microsyringe

#### Procedure:

- Sample Preparation: Prepare a dilute solution of (E)-10-dodecenyl acetate in hexane (e.g., 100 μg/mL) in a GC vial.
- GC-MS System Setup:



- $\circ$  GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) is suitable.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector: Set to a temperature of 250 °C.
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp: Increase to 250 °C at a rate of 10 °C/min.
  - Final hold: Hold at 250 °C for 5 minutes.
- MS Interface Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- o Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Injection: Inject 1 μL of the prepared sample into the GC-MS system.
- Data Acquisition and Analysis:
  - Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to (E)-10-dodecenyl acetate.
  - Identify the molecular ion peak and analyze the fragmentation pattern.
  - Compare the obtained mass spectrum with library spectra (e.g., NIST) for confirmation.

### Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **(E)-10-dodecenyl acetate** to identify its functional groups.



#### Materials:

- **(E)-10-dodecenyl acetate** sample (neat liquid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol)
- Kimwipes

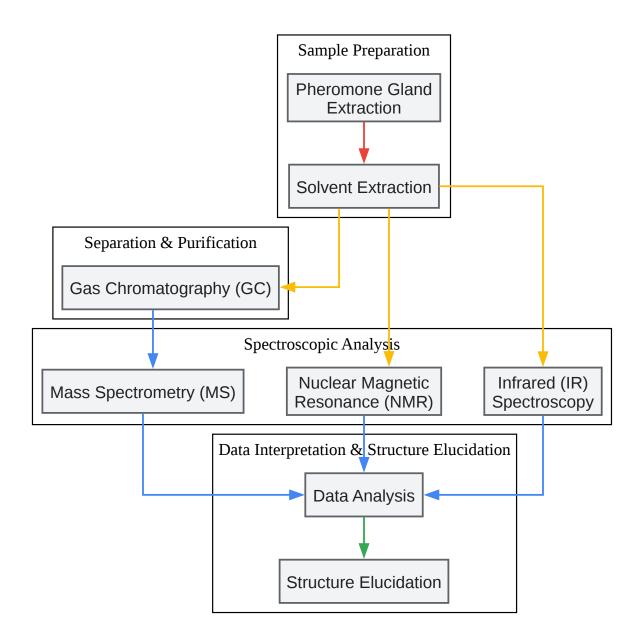
#### Procedure:

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Apply a small drop of neat (E)-10-dodecenyl acetate directly onto the ATR crystal.
- Spectrum Acquisition:
  - Acquire the IR spectrum.
  - Typical parameters:
    - Spectral range: 4000-400 cm<sup>-1</sup>
    - Resolution: 4 cm<sup>-1</sup>
    - Number of scans: 16-32
- Data Analysis:
  - Identify the characteristic absorption bands for the functional groups present in the molecule (ester C=O, C-O, alkene C=C and =C-H).
  - Correlate the observed bands with the expected values from the literature.
- Cleaning: Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after the measurement.



# **Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the identification and characterization of an insect pheromone like **(E)-10-dodecenyl acetate** using spectroscopic techniques.



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Caption: Workflow for Pheromone Identification.



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